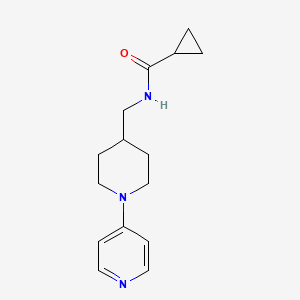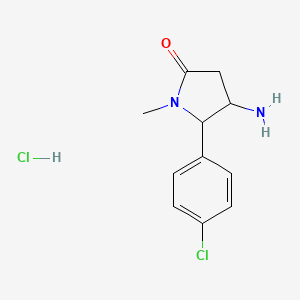
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Conformational and Tautomeric Control
Research has demonstrated that derivatives of the chemical structure similar to 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea can undergo conformational and tautomeric changes under specific conditions. These changes are critical for the development of molecular sensors that rely on the controlled tautomeric shifts to signal the presence of certain stimuli. This behavior opens up new avenues in molecular sensing, where the reverse reaction is not preferred, showcasing the potential for creating highly selective and sensitive sensing devices (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Complexation-induced Unfolding of Heterocyclic Ureas
Another study explored the complexation-induced unfolding of heterocyclic ureas. This research is essential for understanding how molecular structures can be manipulated to form complex, multiply hydrogen-bonded structures. Such insights are crucial for the development of self-assembling materials and highlight the potential of these compounds in creating robust, sheetlike, multiply hydrogen-bonded complexes, which are foundational in supramolecular chemistry and material science (Corbin et al., 2001).
Synthesis of New Cytotoxic Heterocyclic Compounds
The synthesis and biological evaluation of new heterocyclic compounds that feature structural elements similar to this compound have also been reported. These studies are directed towards discovering new therapeutic agents, with some compounds showing promising cytotoxic activity against cancer cell lines. This underscores the potential pharmaceutical applications of these chemical frameworks in developing new anticancer therapies (Mansour et al., 2020).
Quantum Chemical Calculations and Synthesis of Pyrimidine Derivatives
Further research has involved the synthesis of various pyrimidine derivatives, accompanied by quantum chemical calculations to explore their molecular properties. These studies provide valuable insights into the electronic properties of these compounds, which are essential for designing molecules with specific chemical and physical properties for applications in electronics, photonics, and as potential pharmacophores (Saracoglu et al., 2020).
Propriétés
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-23(2)16-14(12-19-17(22-16)24-10-6-7-11-24)21-18(25)20-13-8-4-5-9-15(13)26-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSBEOHARNKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)




![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)
